3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a piperazine ring substituted with a 4-fluorophenyl group. The cyclopropane core is stabilized by two methyl groups, conferring rigidity and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-17(2)13(14(17)16(22)23)15(21)20-9-7-19(8-10-20)12-5-3-11(18)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQLLBUXAVBDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123344 | |
| Record name | Cyclopropanecarboxylic acid, 3-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-66-1 | |
| Record name | Cyclopropanecarboxylic acid, 3-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 3-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Cyclopropanation reactions: Using reagents like diazo compounds and metal catalysts to form the cyclopropane ring.
Piperazine formation: Reacting appropriate precursors to form the piperazine ring.
Fluorination: Introducing the fluorophenyl group through electrophilic fluorination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting functional groups to more oxidized forms.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development. Its structural similarity to known pharmacophores allows it to interact with various biological targets, particularly in the central nervous system (CNS).
- Antidepressant Activity : Preliminary studies suggest that compounds with piperazine structures can exhibit antidepressant effects. The incorporation of the fluorophenyl group may enhance the selectivity for serotonin receptors, making it a candidate for further investigation in treating depression and anxiety disorders.
Neuropharmacology
Research indicates that derivatives of piperazine can modulate neurotransmitter systems. The unique structure of this compound may allow it to act as an antagonist or agonist at specific receptors involved in mood regulation.
- Case Study : A study involving similar piperazine derivatives showed significant activity against serotonin receptors, which are crucial in mood regulation. This suggests that 3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid could be explored for similar effects .
Chemical Biology
The compound can serve as a building block for the synthesis of more complex molecules used in biological assays. Its ability to form stable interactions with biomolecules makes it valuable in chemical biology research.
- Applications in Assays : It can be utilized to develop probes for studying receptor-ligand interactions or as part of high-throughput screening processes to identify new drug candidates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analog: 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic Acid
Key Differences :
- Substituent : The ethoxycarbonyl group replaces the 4-fluorophenyl on the piperazine ring.
- Molecular Formula : C₁₄H₂₂N₂O₅ (MW 298.34) vs. the target compound’s estimated C₁₇H₂₀FN₂O₃ (MW 328.36).
Cyclopropanecarboxylic Acid Derivatives in Agrochemicals
Example: Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid)
- Structural Contrast : Cyclanilide lacks the piperazine ring and instead incorporates a 2,4-dichlorophenyl group.
- Application : Used as a plant growth regulator, highlighting how cyclopropane-carboxylic acid scaffolds can be tailored for agrochemical roles. The target compound’s piperazine-fluorophenyl group suggests divergent biological targets, possibly in mammalian systems .
Piperazine-Containing CNS Receptor Ligands
Example : L-750,667 (Dopamine D4 Receptor Antagonist)
- Structural Differences : L-750,667 features an azaindole core with a radioiodinated substituent, unlike the cyclopropane-carboxylic acid scaffold.
- Functional Insights : Both compounds share a piperazine moiety, but the target compound’s carboxylic acid may limit blood-brain barrier penetration compared to L-750,667’s lipophilic design. This contrast underscores the balance between solubility and CNS bioavailability .
Piperazine Derivatives as Receptor Modulators
Example : H1/5-HT2A Receptor Modulators (European Patent EP2024)
- Structural Similarities : These derivatives include dibenzoazepine/oxazepine-piperazine hybrids but lack the cyclopropane-carboxylic acid group.
- Therapeutic Implications : The target compound’s cyclopropane ring may reduce conformational flexibility, enhancing selectivity for specific receptors compared to larger heterocyclic systems .
Analytical and Pharmacological Data
Pharmacological Potential
- Receptor Affinity : Fluorine’s electronegativity in the 4-fluorophenyl group may enhance binding to serotonin or dopamine receptors, akin to L-750,667’s selectivity for D4 receptors .
- Metabolic Stability : The cyclopropane ring’s rigidity could reduce enzymatic degradation compared to flexible analogs .
Comparative Data Table
Biological Activity
The compound 3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 1142214-66-1) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. The structural representation can be summarized as follows:
- Molecular Weight : 320.36 g/mol
- InChI Key : RHQLLBUXAVBDGH-UHFFFAOYSA-N
Research indicates that the compound exhibits significant interaction with various neurotransmitter receptors, particularly those involved in the modulation of mood and anxiety. It has been identified as a potential antagonist for the NK1 receptor, which is implicated in stress and pain pathways.
Pharmacological Studies
- In vitro Studies : Various studies have demonstrated that derivatives of piperazine compounds, similar to our target compound, show high affinity for serotonin and dopamine receptors. For instance, a related study highlighted that piperazine derivatives can effectively modulate the activity of the dopamine transporter (DAT), suggesting potential use in treating disorders like depression and schizophrenia .
- In vivo Studies : Animal models have shown that compounds with similar structures exhibit anxiolytic properties. A study on piperazine derivatives revealed their efficacy in reducing anxiety-like behaviors in rodents, indicating their potential as therapeutic agents for anxiety disorders .
Case Study 1: NK1 Receptor Antagonism
In a study focusing on NK1 receptor antagonists, a compound structurally related to this compound was shown to significantly reduce anxiety-like behaviors in stressed animal models. The results suggested that this class of compounds could be beneficial in developing new treatments for anxiety-related disorders .
Case Study 2: Dopamine Modulation
Another case study examined the effects of similar piperazine compounds on dopamine receptor activity. The findings indicated that these compounds could modulate dopaminergic signaling pathways effectively, providing insights into their use in treating conditions like Parkinson's disease and schizophrenia .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1–2 hours post-administration.
- Distribution : High volume of distribution indicating extensive tissue binding.
- Metabolism : Primarily metabolized by liver enzymes through phase I and phase II reactions.
- Excretion : Elimination half-life estimated at approximately 4–6 hours.
Safety and Toxicology
The compound is classified as an irritant; hence, safety precautions are necessary during handling. Toxicological assessments are ongoing to determine long-term effects and potential toxicity levels.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR are used to verify the cyclopropane ring (characteristic δ 1.2–1.8 ppm for dimethyl groups) and piperazine moiety (δ 2.5–3.5 ppm for N-CH signals) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNO: 367.176) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
How does the presence of the cyclopropane ring influence the compound's conformational stability and interaction with biological targets?
Advanced
The cyclopropane ring imposes restricted rotation , enhancing conformational rigidity, which can:
- Improve binding affinity : Preorganizes the molecule for optimal interactions with target receptors (e.g., serotonin or dopamine receptors) .
- Alter metabolic stability : The strained ring resists oxidative degradation by cytochrome P450 enzymes, potentially increasing half-life .
- Impact solubility : The hydrophobic cyclopropane and polar carboxylic acid create amphiphilic properties, affecting membrane permeability .
Methodological insight : X-ray crystallography (as in ) or molecular dynamics simulations can quantify conformational effects .
What strategies can be employed to resolve contradictions in reported biological activities across different studies?
Advanced
Contradictions (e.g., varying IC values in receptor assays) may arise from:
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms. Standardize assays using validated protocols (e.g., radioligand binding with [H]spiperone) .
- Compound purity : Impurities (e.g., residual TFA from synthesis) can interfere. Re-test batches with ≥95% purity (via HPLC) .
- Pharmacokinetic factors : Differences in bioavailability due to formulation (e.g., DMSO vs. saline). Use in vitro assays with controlled delivery systems .
Case study : reports enantioselective D3 receptor antagonism, highlighting the need for chiral separation to isolate active enantiomers .
What are the key considerations in designing experiments to assess pharmacokinetic properties, such as bioavailability and metabolic stability?
Q. Advanced
- Bioavailability : Administer the compound via oral and intravenous routes in rodent models. Measure plasma concentrations using LC-MS/MS and calculate absolute bioavailability (F%) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion. Identify metabolites via UPLC-QTOF-MS .
- Protein binding : Use equilibrium dialysis to determine free fraction (%) in plasma, critical for correlating in vitro and in vivo activity .
Optimization : Introduce methyl groups (e.g., 2,2-dimethyl) to block metabolic hot spots, as seen in cyclopropane derivatives .
How can computational methods predict the binding affinity of this compound to therapeutic targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., D3 dopamine receptor in ). Validate with mutagenesis studies on key residues (e.g., Asp110) .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity using Hammett σ constants or π-hydrophobicity parameters .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding free energy, prioritizing analogs with ΔG < -8 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
